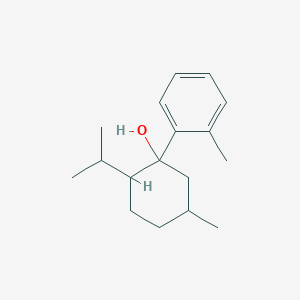
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is a complex organic compound with a unique structure This compound is characterized by a cyclohexane ring substituted with methyl, isopropyl, and methylphenyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL typically involves multi-step organic reactions. One common method includes the alkylation of cyclohexanone with isopropyl bromide in the presence of a strong base, followed by Friedel-Crafts alkylation with 2-methylbenzene. The final step involves the reduction of the ketone group to an alcohol using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and advanced purification techniques such as distillation and recrystallization.
化学反应分析
Types of Reactions
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form different alcohols or hydrocarbons.
Substitution: Halogenation reactions can occur at the aromatic ring or the cyclohexane ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or PCC (Pyridinium chlorochromate).
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), Lewis acids (AlCl3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary alcohols.
Substitution: Formation of halogenated derivatives.
科学研究应用
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating biochemical pathways. The molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
Similar Compounds
1-(2-Methylphenyl)-2-propan-2-YLcyclohexan-1-OL: Similar structure but lacks the 5-methyl group.
5-Methyl-1-phenyl-2-(propan-2-YL)cyclohexan-1-OL: Similar structure but lacks the 2-methyl group on the phenyl ring.
Uniqueness
5-Methyl-1-(2-methylphenyl)-2-(propan-2-YL)cyclohexan-1-OL is unique due to the presence of both the 5-methyl and 2-methylphenyl groups, which confer distinct chemical and physical properties
属性
分子式 |
C17H26O |
|---|---|
分子量 |
246.4 g/mol |
IUPAC 名称 |
5-methyl-1-(2-methylphenyl)-2-propan-2-ylcyclohexan-1-ol |
InChI |
InChI=1S/C17H26O/c1-12(2)15-10-9-13(3)11-17(15,18)16-8-6-5-7-14(16)4/h5-8,12-13,15,18H,9-11H2,1-4H3 |
InChI 键 |
RJHAYKPKOZCZGL-UHFFFAOYSA-N |
规范 SMILES |
CC1CCC(C(C1)(C2=CC=CC=C2C)O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![{1-[2-Amino-1-(3-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13183221.png)
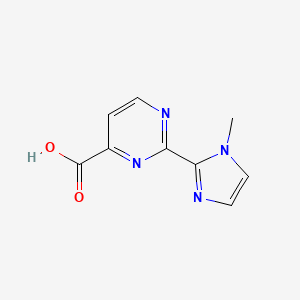
![Octahydro-2H-furo[3,2-c]azepine](/img/structure/B13183227.png)
![Pyrazolo[1,5-a]pyrimidine-2,7-dicarboxylic acid](/img/structure/B13183228.png)
![2-{Bicyclo[3.1.0]hexan-3-yl}ethan-1-amine](/img/structure/B13183234.png)
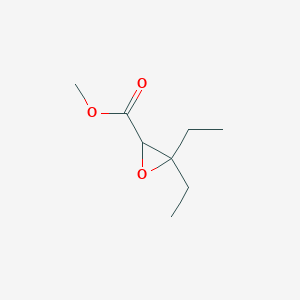
![1-[(5-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13183253.png)
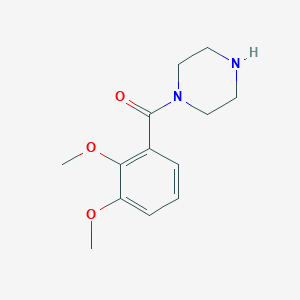

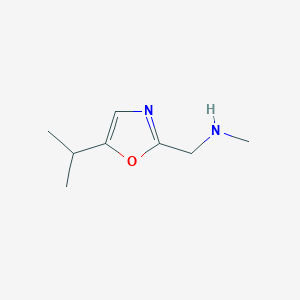
![N-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxamide](/img/structure/B13183278.png)
![Methyl 1-oxa-5-thiaspiro[2.5]octane-2-carboxylate 5,5-dioxide](/img/structure/B13183288.png)
